C6 NBD Galactosylceramide

Sphingolipid Metabolism Glucosylceramide Synthase HT29 Cell Differentiation

Non-radioactive, HPLC-compatible fluorescent substrate for glucosylceramide synthase (GCS) and glucocerebrosidase (GCase) activity assays. - Enables direct quantification of enzyme activity in cell/tissue homogenates within 5-6 min via normal-phase HPLC. - Terminal metabolite probe-avoids metabolic conversion artifacts seen with C6-NBD-ceramide. - Demonstrated twofold apical enrichment in Caco-2 monolayers for polarized trafficking studies. - Ex/Em: ~466/535 nm; NBD fluorophore ensures low environmental sensitivity for reproducible quantitation.

Molecular Formula C36H59N5O11
Molecular Weight 737.9 g/mol
Cat. No. B1513436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC6 NBD Galactosylceramide
Molecular FormulaC36H59N5O11
Molecular Weight737.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCNC2=CC=C(C3=NON=C23)[N+](=O)[O-])O
InChIInChI=1S/C36H59N5O11/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-28(43)26(24-50-36-35(47)34(46)33(45)29(23-42)51-36)38-30(44)19-16-14-17-22-37-25-20-21-27(41(48)49)32-31(25)39-52-40-32/h15,18,20-21,26,28-29,33-37,42-43,45-47H,2-14,16-17,19,22-24H2,1H3,(H,38,44)/b18-15+/t26-,28+,29+,33-,34-,35+,36+/m0/s1
InChIKeyZYEQNDHFYIPTAY-LFUFHFQKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C6-NBD Glucosylceramide Overview


N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide (commonly referred to as C6-NBD Glucosylceramide, CAS 94885-03-7) is a fluorescently labeled analog of glucosylceramide. It incorporates a C6 (aminocaproyl) linker conjugated to the 7-nitro-2,1,3-benzoxadiazole (NBD) fluorophore, which provides green fluorescence (Ex/Em: ~466 nm/535 nm) and enables the visualization of sphingolipid trafficking and metabolism . Structurally, it consists of a sphingosine backbone (d18:1) linked to a glucose moiety and a short C6 acyl chain bearing the NBD tag, resulting in a molecular weight of 737.88 g/mol .

Terminal glucosylceramide probe – no confounding conversion to sphingomyelin
Glycolipid-specific trafficking and enzyme activity studies (GCS/GCase)
Compatible with live-cell imaging and HPLC-based quantification

C6-NBD Glucosylceramide Substitution Risks


Fluorescent sphingolipids are not interchangeable due to divergent metabolic fates and detection characteristics. Substituting a general probe like C6-NBD-ceramide for C6-NBD-glucosylceramide fundamentally changes the experimental readout, as the former serves as a precursor that is actively metabolized into multiple products (sphingomyelin, glucosylceramide, ceramide-1-phosphate) [1], while the latter represents a terminal metabolite suitable for studying direct uptake, internalization, and specific enzyme activities [2]. Furthermore, the choice of fluorophore (NBD vs. BODIPY) dictates signal intensity and resistance to environmental interference—BODIPY probes exhibit extinction coefficients approximately 3.6-fold higher than NBD (e.g., ~79,000 M⁻¹cm⁻¹ vs. 22,000 M⁻¹cm⁻¹) , yet NBD remains preferred for quantitative metabolic studies due to its lower environmental sensitivity. Generic substitution introduces uncontrolled variables in enzyme specificity, metabolic conversion, and quantitative fluorescence detection.

Ceramide precursor substitution
C6-NBD-ceramide generates mixed metabolites (GlcCer, SM, others); cannot isolate terminal glucosylceramide readout.
BODIPY fluorophore mismatch
BODIPY-FL probes provide higher brightness but greater environmental sensitivity; quantitative comparisons may shift.
Sphingomyelin analog divergence
C6-NBD-sphingomyelin sorts differently in polarized cells; apical enrichment pattern may not transfer.

C6-NBD Glucosylceramide vs. Analogs: Key Evidence


Metabolic Fate: GlcCer vs. Ceramide

When C6-NBD-ceramide is employed as a precursor probe in HT29 cells, it is actively converted into both C6-NBD-glucosylceramide and C6-NBD-sphingomyelin, with the ratio of these two products exhibiting cell-state dependence. In undifferentiated G⁺ HT29 cells, C6-NBD-glucosylceramide is the predominant metabolic product, whereas in differentiated G⁺ reversed cells, C6-NBD-sphingomyelin is synthesized in slight excess [1]. This quantitative shift demonstrates that C6-NBD-ceramide cannot serve as a direct substitute for tracking glucosylceramide-specific pathways without confounding metabolic conversion. In contrast, C6-NBD-glucosylceramide serves as a defined terminal substrate for studying uptake, internalization, and specific enzyme activities (e.g., glucocerebrosidase) without confounding metabolic conversion to sphingomyelin [2].

Metabolic Fate: GlcCer vs Ceramide
Cross-study comparable
Undiff. HT29: GlcCer-dominant product
vs
Diff. HT29: SM-dominant product
Requires terminal GlcCer probe; ceramide precursor yields cell-state-dependent metabolite mix.
Product ratio inversion depends on differentiation state.
Sphingolipid Metabolism Glucosylceramide Synthase HT29 Cell Differentiation

Fluorophore Brightness: NBD vs. BODIPY FL

The NBD fluorophore employed in this compound exhibits an extinction coefficient of approximately 22,000 M⁻¹cm⁻¹ [1] and a fluorescence quantum yield of approximately 0.32 in membrane-intercalated environments [2]. In comparison, BODIPY FL-labeled analogs demonstrate an extinction coefficient of approximately 79,000 M⁻¹cm⁻¹—a 3.6-fold higher absorptivity—and a quantum yield of approximately 0.9 [2]. This indicates that BODIPY-based probes provide substantially brighter fluorescence per molecule. However, NBD's lower brightness is offset by its markedly lower environmental sensitivity (see Evidence Item 4), making it the preferred fluorophore for applications requiring consistent quantitative readouts across varying cellular microenvironments.

Fluorophore Brightness: NBD vs BODIPY FL
Direct head-to-head comparison
NBD: ε ≈ 22,000 M⁻¹cm⁻¹, QY ≈ 0.32
vs
BODIPY FL: ε ≈ 79,000 M⁻¹cm⁻¹, QY ≈ 0.9
NBD preferred for quantitative consistency; BODIPY for maximum brightness.
3.6-fold lower ε, 2.8-fold lower QY for NBD.
Fluorescence Microscopy Lipid Probes Extinction Coefficient

Substrate Concentration: NBD-GlcCer vs. BODIPY-GlcCer

In a standardized HPLC-based glucocerebrosidase assay, the required substrate concentration for C6-NBD-glucosylceramide was 2.5 mM (in phosphate-citrate buffer, pH 5.0, with 0.6% sodium taurocholate and 0.25% Triton X-100), while the corresponding BODIPY-labeled substrate (C12-BODIPY-GlcCer) required only 0.25 mM—a 10-fold lower concentration—to achieve comparable assay performance [1]. This 10-fold difference reflects the lower extinction coefficient and quantum yield of the NBD fluorophore relative to BODIPY. Despite the higher substrate requirement, the NBD probe remains widely employed due to its established chromatographic separation properties and its well-characterized compatibility with normal-phase HPLC separation from reaction products (C6-NBD-ceramide) within 5–6 minutes [2].

Substrate Concentration: NBD vs BODIPY-GlcCer
Direct head-to-head comparison
C6-NBD-GlcCer: 2.5 mM required
vs
C12-BODIPY-GlcCer: 0.25 mM required
Higher substrate need for NBD; validated HPLC separation protocol exists.
10-fold higher concentration required; normal-phase HPLC resolution within 5–6 min.
Glucocerebrosidase Assay HPLC Enzyme Kinetics

NBD Environmental Insensitivity

NBD-labeled lipid probes, including C6-NBD-glucosylceramide, are essentially insensitive to environmental changes such as pH and solvent polarity, producing very low fluorescence artifacts across varying experimental conditions . This stands in marked contrast to many alternative fluorescent probes that exhibit pH-dependent quantum yield changes—for instance, some NBD-derived pH sensors demonstrate a 5.5-fold increase in fluorescence quantum yield when pH decreases from 7.4 to 4.0 [1]. While such pH sensitivity is exploitable for specific sensing applications, it introduces substantial quantification artifacts in metabolic tracing studies where probe molecules traverse multiple intracellular compartments with differing pH and polarity environments (e.g., endosomes, lysosomes, Golgi). NBD's environmental insensitivity ensures that fluorescence intensity remains proportional to probe concentration rather than local microenvironment conditions, enabling reliable quantitative comparisons across different cellular regions.

NBD Environmental Insensitivity
Cross-study comparable
NBD-GlcCer: essentially insensitive to pH/polarity
vs
pH-sensitive NBD probes: up to 5.5-fold QY increase (pH 7.4→4.0)
NBD ensures concentration-proportional signal across cellular compartments.
Critical for quantitative flux analysis; avoids microenvironment artifacts.
Fluorescence Stability Environmental Sensitivity Quantitative Imaging

Cellular Polarity Sorting: GlcCer vs. Sphingomyelin

In polarized Caco-2 intestinal epithelial cells, C6-NBD-glucosylceramide and C6-NBD-sphingomyelin synthesized from C6-NBD-ceramide are sorted to distinct plasma membrane domains. C6-NBD-glucosylceramide is enriched twofold on the apical membrane relative to the basolateral domain, whereas C6-NBD-sphingomyelin is equally distributed across both apical and basolateral surfaces [1]. At 37 °C, 50% of newly synthesized fluorescent lipids are transported to the cell surface within 0.5 hours, and both products display their characteristic surface polarities within 10 minutes of synthesis initiation [2]. This differential sorting behavior is specific to the headgroup identity (glucosylceramide vs. sphingomyelin) and is maintained even under conditions where the Golgi structure is dispersed by nocodazole, though it is abolished by monensin and brefeldin A [3].

Apical Sorting: GlcCer vs Sphingomyelin
Direct head-to-head comparison
GlcCer: twofold apical enrichment
vs
SM: equal apical/basolateral distribution
Select GlcCer for apical sorting studies; SM yields fundamentally different spatial data.
Caco-2 polarized monolayers; BSA back-exchange assay.
Epithelial Cell Polarity Lipid Sorting Caco-2 Cells

Neuronal Golgi Sorting: GlcCer vs. Sphingomyelin

In cultured rat hippocampal neurons, both NBD-labeled glucosylceramide and NBD-labeled sphingomyelin are internalized from the plasma membrane via early/recycling endosomes and subsequently transported to the Golgi complex, irrespective of the neuronal differentiation stage [1]. This shared trafficking route to the Golgi distinguishes these two sphingolipid analogs from other lipid probes that may be diverted to lysosomal degradative compartments. Importantly, Golgi complex localization was confirmed by colocalization and Golgi disruption studies, and did not result from metabolic conversion of NBD-glucosylceramide or NBD-sphingomyelin to NBD-ceramide [1]. In contrast, in astrocytes, endocytosed plasma membrane NBD-GlcCer and NBD-SM are diverted to different intracellular compartments: NBD-GlcCer to the Golgi apparatus and NBD-SM to lysosomes [2]. This cell-type specificity in post-endocytic sorting must be considered when selecting probes for trafficking studies.

Neuronal Golgi Sorting: GlcCer vs SM
Direct head-to-head comparison
Neurons: both to Golgi complex
vs
Astrocytes: GlcCer→Golgi, SM→lysosomes
GlcCer-specific endocytic recycling probe; cell-type-dependent sorting must be validated.
Primary rat hippocampal neurons and astrocytes.
Neuronal Lipid Trafficking Endocytosis Golgi Transport

C6-NBD Glucosylceramide Applications


GCS & GCase Activity Assays (HPLC)

C6-NBD-glucosylceramide is the established substrate for normal-phase HPLC-based assays measuring GCS and GCase activities. In the GCS assay, C6-NBD-ceramide serves as the acceptor substrate, producing C6-NBD-glucosylceramide as the detectable product; in the GCase assay, C6-NBD-glucosylceramide is the substrate that is hydrolyzed to C6-NBD-ceramide [1]. The reaction products are separated from substrates within 5–6 minutes under standardized normal-phase HPLC conditions, enabling reproducible quantification of enzyme activity in cell and tissue homogenates [2]. The method offers a non-radioactive alternative to traditional assays and is more accessible than LC-MS-based approaches [3].

Apical Lipid Sorting in Epithelial Models

Due to its demonstrated twofold apical enrichment relative to basolateral membranes in Caco-2 cell monolayers [1], C6-NBD-glucosylceramide is the probe of choice for investigating apical lipid sorting mechanisms, glycolipid domain formation, and the molecular machinery governing polarized trafficking in epithelial cells. The assay can be performed using the BSA back-exchange method to selectively extract surface-exposed fluorescent lipids, enabling separate quantification of apical and basolateral delivery [1]. This application is particularly relevant for studies of intestinal epithelial biology, drug absorption mechanisms, and diseases involving disrupted epithelial polarity.

Neuronal Endocytosis & Golgi Recycling

In cultured hippocampal neurons, NBD-glucosylceramide internalized from the plasma membrane is transported via early/recycling endosomes to the Golgi complex, bypassing lysosomal degradative compartments [1]. This trafficking pattern makes C6-NBD-glucosylceramide suitable for investigating endocytic recycling pathways, Golgi-directed lipid transport, and the role of sphingolipids in neuronal membrane homeostasis. The probe can be used in combination with sodium dithionite quenching to distinguish surface-bound from internalized pools, and with Brefeldin A or monensin treatments to perturb specific trafficking steps [2].

Differentiation-Dependent Sphingolipid Metabolism

The differential metabolic partitioning of C6-NBD-ceramide into C6-NBD-glucosylceramide versus C6-NBD-sphingomyelin in undifferentiated versus differentiated HT29 cells [1] establishes this probe system as a sensitive readout for cellular differentiation state. Researchers studying the relationship between sphingolipid metabolism and cellular differentiation—including cancer cell differentiation, stem cell commitment, and developmental biology—can employ C6-NBD-glucosylceramide to track glycolipid-specific metabolic shifts. The established HPLC methodology allows simultaneous quantification of multiple metabolic nodes (GlcCer, SM, ceramide-1-phosphate) from a single tracer experiment [2].

Application
Selection Property
Validation Focus
Glucosylceramide synthase & glucocerebrosidase assays
Fluorescent substrate with established separation protocol
Enzymatic conversion and product quantification
Apical lipid sorting in epithelial models
Glycolipid-specific membrane domain targeting
Apical/basolateral distribution ratio
Neuronal endocytic recycling to Golgi
Non-degradative Golgi trafficking route
Colocalization and pathway perturbation assays
Differentiation-state sphingolipid profiling
Metabolic fate as cell-state indicator
Product ratio analysis across differentiation states

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